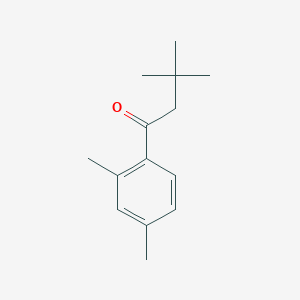

2',3,3,4'-Tetramethylbutyrophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-7-12(11(2)8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKWTIRFZNCHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642391 | |

| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-47-1 | |

| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2',3,3,4'-Tetramethylbutyrophenone (CAS 898764-47-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 2',3,3,4'-Tetramethylbutyrophenone. This guide summarizes the available information and provides predicted data based on established chemical principles. All predicted values should be treated as estimates until experimentally verified.

Core Compound Properties

This compound is an aromatic ketone. Its structure suggests it is likely a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O | |

| Molecular Weight | 204.31 g/mol | |

| CAS Number | 898764-47-1 | |

| Predicted Boiling Point | 291.1 ± 9.0 °C | [1] |

| Predicted Density | 0.930 ± 0.06 g/cm³ | [1] |

| Synonyms | 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, UKRORGSYN-BB BBV-5117719 | [1] |

Proposed Synthesis

The most probable synthetic route for this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

3,3-Dimethylbutanoyl chloride (pivaloyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for reflux, extraction, and distillation

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add 3,3-dimethylbutanoyl chloride dropwise.

-

After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.

-

Once the addition of 1,3-dimethylbenzene is finished, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

After cooling back to room temperature, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, aqueous sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Note on a Potential Side Reaction: It has been observed in some cases that the reaction of pivaloyl chloride with benzene in the presence of AlCl₃ can lead to the formation of tert-butylbenzene via decarbonylation of the acylium ion to the more stable tert-butyl carbocation. While acylation is generally favored, this potential for an unusual Friedel-Crafts alkylation should be considered.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the butyrophenone scaffold is a well-known pharmacophore present in numerous centrally acting drugs, particularly antipsychotics.

General Biological Profile of Substituted Butyrophenones:

-

Antipsychotic Activity: Many butyrophenone derivatives, such as haloperidol, act as antagonists at dopamine D₂ receptors. This is a key mechanism for their efficacy in treating psychosis.

-

Other CNS Effects: Depending on the substitution pattern, butyrophenones can also interact with other neurotransmitter systems, including serotonin (5-HT), adrenergic, and cholinergic receptors.

The specific substitution pattern of this compound (methyl groups on the phenyl ring and a tert-butyl group on the butyryl chain) will significantly influence its pharmacological profile. The bulky tert-butyl group, in particular, may affect receptor binding affinity and selectivity compared to other known butyrophenones. Further research is required to determine if this compound exhibits any significant biological activity.

Analytical Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.

Predicted Spectral Highlights:

-

¹H NMR: Signals corresponding to the aromatic protons on the 2,4-dimethylphenyl ring, the singlet for the two methyl groups on the phenyl ring, the singlet for the methylene protons adjacent to the carbonyl group, and a large singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and tert-butyl groups.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-H stretches and aromatic C=C bonds.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 204.31. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Safety and Handling

Specific safety data for this compound is not available. Based on the general properties of similar aromatic ketones, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.

This guide is intended to provide a starting point for researchers interested in this compound. Due to the scarcity of published data, all synthetic and analytical work should be conducted with caution and confirmed through rigorous experimentation.

References

Physical and chemical properties of 2',3,3,4'-Tetramethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3,3,4'-Tetramethylbutyrophenone, a substituted aromatic ketone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route via Friedel-Crafts acylation and presents predicted physicochemical and spectral data based on established principles and analysis of analogous structures. Detailed experimental protocols for the proposed synthesis and characterization are provided to guide researchers in its preparation and analysis. Furthermore, this guide explores the potential biological significance of this class of compounds, drawing parallels with known butyrophenone derivatives that exhibit notable pharmacological activities. Visualizations of the synthetic workflow and key chemical relationships are included to facilitate understanding.

Introduction

Butyrophenones are a class of organic compounds characterized by a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl group. Many derivatives of butyrophenone are utilized as neuroleptic and antipsychotic drugs.[1][2] The substitution pattern on both the aromatic ring and the butyl chain plays a crucial role in determining the molecule's physical, chemical, and biological properties. This compound, with its unique substitution pattern, presents an interesting target for synthesis and investigation. This guide aims to provide a foundational understanding of this compound for researchers and professionals in drug discovery and development.

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~291.1 ± 9.0 °C (Predicted)[3] |

| Density | ~0.930 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether) |

| CAS Number | 898764-47-1[3] |

Proposed Synthesis

A viable and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 eq) to a solution of 1,3-dimethylbenzene (1.0 eq) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath. Add 3,3-dimethylbutanoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of butyrophenone and its derivatives.[5][6][7][8][9][10][11][12]

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-7.8 ppm. The substitution pattern on the m-xylene ring will result in a specific splitting pattern. * Methylene Protons (-CH₂-CO-): A singlet at approximately 2.8-3.0 ppm. * tert-Butyl Protons (-C(CH₃)₃): A singlet at approximately 1.0-1.2 ppm. * Aromatic Methyl Protons (-CH₃): Two singlets in the range of 2.2-2.5 ppm. |

| ¹³C NMR | * Carbonyl Carbon (C=O): A signal in the range of 198-202 ppm. * Aromatic Carbons: Signals in the range of 125-140 ppm. * Methylene Carbon (-CH₂-CO-): A signal around 45-50 ppm. * Quaternary Carbon (-C(CH₃)₃): A signal around 31-33 ppm. * tert-Butyl Methyl Carbons (-C(CH₃)₃): A signal around 29-31 ppm. * Aromatic Methyl Carbons (-CH₃): Signals around 20-22 ppm. |

| IR Spectroscopy | * C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹. * Aromatic C-H Stretch: Signals around 3000-3100 cm⁻¹. * Aliphatic C-H Stretch: Signals around 2850-2970 cm⁻¹. * Aromatic C=C Bending: Bands in the region of 1450-1600 cm⁻¹. |

| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 204. * Major Fragmentation Peaks: A prominent peak at m/z = 147 due to the loss of the tert-butyl group ([M-57]⁺), and a peak at m/z = 119 corresponding to the dimethylbenzoyl cation. A base peak at m/z = 57 corresponding to the tert-butyl cation is also expected.[3][13] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the butyrophenone scaffold is a well-known pharmacophore, particularly in the field of neuroscience. Many butyrophenone derivatives, such as haloperidol, are potent dopamine D₂ receptor antagonists and are used as antipsychotic medications.[14][15] The specific substitution pattern of this compound may modulate its receptor binding affinity and selectivity, potentially leading to novel pharmacological profiles.

Researchers in drug development may find this compound to be a valuable starting point or intermediate for the synthesis of more complex molecules targeting the central nervous system. The tetramethyl substitution could influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. Further investigation into the biological activities of this compound and its analogs is warranted.

Conclusion

This technical guide has provided a detailed overview of the predicted physical and chemical properties of this compound, a compound for which direct experimental data is scarce. A robust and practical synthetic route via Friedel-Crafts acylation has been proposed, along with comprehensive experimental protocols and predicted spectral data to aid in its synthesis and characterization. The structural relationship of this compound to known pharmacologically active butyrophenones suggests its potential as a valuable building block for the development of novel therapeutics. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related substituted butyrophenones.

References

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. Butyrophenone | 495-40-9 [chemicalbook.com]

- 3. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. Butyrophenone(495-40-9) 1H NMR [m.chemicalbook.com]

- 7. Butyrophenone(495-40-9) 13C NMR [m.chemicalbook.com]

- 8. Butyrophenone(495-40-9) IR Spectrum [chemicalbook.com]

- 9. Butyrophenone | C10H12O | CID 10315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isobutyrophenone(611-70-1) 1H NMR [m.chemicalbook.com]

- 11. Butyrophenone(495-40-9) MS spectrum [chemicalbook.com]

- 12. Isobutyrophenone(611-70-1) IR Spectrum [chemicalbook.com]

- 13. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure [jstage.jst.go.jp]

- 14. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. worldresearchlibrary.org [worldresearchlibrary.org]

An In-depth Technical Guide to the Synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, a substituted aromatic ketone. The core of this synthesis lies in the Friedel-Crafts acylation reaction, a fundamental and widely applied method in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and the expected analytical data for the target compound.

Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone is most effectively achieved through the Friedel-Crafts acylation of m-xylene with 3,3-dimethylbutanoyl chloride (commonly known as pivaloyl chloride). This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

The reaction proceeds in several steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the pivaloyl chloride by coordinating to the chlorine atom, which facilitates the departure of the chloride ion and the formation of a highly electrophilic acylium ion.[3]

-

Electrophilic Aromatic Substitution: The electron-rich m-xylene attacks the acylium ion. The methyl groups on the m-xylene ring are ortho- and para-directing activators, leading to substitution at the 4-position, which is sterically accessible and electronically favored.

-

Deprotonation and Regeneration of Catalyst: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

It is important to note a potential side reaction associated with pivaloyl chloride in Friedel-Crafts reactions: the decarbonylation of the acylium ion to form a stable tert-butyl carbocation. This can lead to the formation of the corresponding alkylated arene as a byproduct.[4][5] Careful control of reaction conditions, such as maintaining a low temperature, can help to minimize this side reaction.

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| m-Xylene | 106.17 | 0.864 | 50 mL | ~0.407 |

| 3,3-Dimethylbutanoyl chloride | 120.58 | 1.01 | 12.1 g (11.9 mL) | 0.100 |

| Anhydrous Aluminum Chloride | 133.34 | - | 14.7 g | 0.110 |

| Dichloromethane (anhydrous) | 84.93 | 1.33 | 100 mL | - |

| 6M Hydrochloric Acid | - | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | q.s. | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap) is assembled. The apparatus must be thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Initial Charging: Anhydrous aluminum chloride (14.7 g, 0.110 mol) and anhydrous dichloromethane (50 mL) are added to the reaction flask under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 3,3-dimethylbutanoyl chloride (12.1 g, 0.100 mol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred suspension of aluminum chloride over 15 minutes. Following this, m-xylene (50 mL, ~0.407 mol, used in excess as both reactant and solvent) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for another 1 hour.

-

Work-up: The reaction mixture is slowly and carefully poured onto crushed ice (200 g) in a large beaker with vigorous stirring. 6M hydrochloric acid (100 mL) is added to dissolve the aluminum salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic layers are washed successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by vacuum distillation to afford 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone as a colorless to pale yellow oil.

Data Presentation

Table 1: Physical and Predicted Spectroscopic Data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

| Property | Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Predicted: ~250-270 °C at 760 mmHg |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J=7.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 7.00 (d, J=7.8 Hz, 1H, Ar-H), 2.85 (s, 2H, -CH₂-), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 1.05 (s, 9H, -C(CH₃)₃) |

| Predicted ¹³C NMR (CDCl₃, 101 MHz) | δ 205.0 (C=O), 139.0 (Ar-C), 138.5 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 52.0 (-CH₂-), 44.0 (-C(CH₃)₃), 28.5 (-C(CH₃)₃), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃) |

| Predicted IR (neat, cm⁻¹) | ~2960 (C-H, aliphatic), ~1685 (C=O, ketone), ~1615, 1465 (C=C, aromatic), ~820 (C-H bend, 1,2,4-trisubstituted benzene) |

| Predicted Mass Spectrum (EI) | m/z (%): 204 (M⁺), 147 (M⁺ - C₄H₉), 119, 91 |

Note: The spectroscopic data presented is predicted based on the chemical structure and data from analogous compounds, as experimental data was not available in the cited literature.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone.

Caption: Experimental workflow for the synthesis.

References

- 1. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. Page loading... [guidechem.com]

- 5. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to 2',3,3,4'-Tetramethylbutyrophenone

IUPAC Name: 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone

Synonyms: 2',3,3,4'-Tetramethylbutyrophenone, UKRORGSYN-BB BBV-5117719

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and analytical characterization. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general principles and protocols applicable to the broader class of butyrophenones. This information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While specific experimentally determined data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone is scarce, predicted properties and data for structurally similar compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C14H20O | --- |

| Molecular Weight | 204.31 g/mol | --- |

| Predicted Boiling Point | 291.1 ± 9.0 °C | [1] |

| Predicted Density | 0.930 ± 0.06 g/cm³ | [1] |

| CAS Number | 898764-47-1 | [1] |

Synthesis

The synthesis of 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be achieved via a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic ketone synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone from m-xylene and 3,3-dimethylbutanoyl chloride.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

3,3-Dimethylbutanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for reflux and extraction

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 3,3-dimethylbutanoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add m-xylene (1.2 equivalents) dropwise via the dropping funnel.

-

Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

The crude 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone can be purified by column chromatography on silica gel or by vacuum distillation.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Analytical Characterization

Comprehensive characterization of the synthesized compound is crucial. Standard spectroscopic and chromatographic techniques are employed for this purpose.

Experimental Protocols for Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, and aliphatic protons corresponding to the methyl groups.

-

¹³C NMR: Use a more concentrated sample (20-50 mg) in CDCl₃. Record the spectrum on the same instrument. Expected signals would include carbons of the aromatic ring, the carbonyl group, and the aliphatic carbons.

2. Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion Electrospray Ionization (ESI-MS). The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 204.31.

3. Infrared (IR) Spectroscopy:

-

Acquire the spectrum using an ATR-FTIR spectrometer. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ketone (e.g., 254 nm).

Logical Workflow for Analysis

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological data for 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone has been found, butyrophenones as a class are known to interact with dopamine and serotonin receptors, often acting as antagonists. This activity is the basis for their use as antipsychotic medications.

Based on the general structure-activity relationships (SAR) of butyrophenones, it can be hypothesized that 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone may exhibit some affinity for dopamine D2 and/or serotonin 5-HT2A receptors. The interaction with these G protein-coupled receptors (GPCRs) would likely modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C.

Hypothetical Signaling Pathway

Caption: A hypothetical antagonistic effect on the Dopamine D2 receptor signaling pathway.

Disclaimer: This guide has been compiled based on available chemical information and general principles of organic chemistry and pharmacology. The lack of specific published research on this compound necessitates that the experimental protocols and biological activity discussions be considered as general frameworks rather than definitive, validated procedures for this specific molecule. Researchers should conduct their own validation and optimization of any methods described herein.

References

A Comprehensive Technical Guide to the Spectral Analysis of 2',3,3,4'-Tetramethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for 2',3,3,4'-Tetramethylbutyrophenone. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural fragments and known spectral characteristics of similar molecules. It also outlines standardized experimental protocols for acquiring such data, serving as a practical reference for the characterization of this and related compounds.

Data Presentation: Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | Aromatic H (ortho to C=O) |

| ~ 7.2 - 7.4 | d | 1H | Aromatic H (meta to C=O) |

| ~ 7.1 | s | 1H | Aromatic H (ortho to C=O) |

| ~ 2.8 | s | 2H | -CH₂- (next to C=O) |

| ~ 2.5 | s | 3H | Ar-CH₃ (4') |

| ~ 2.3 | s | 3H | Ar-CH₃ (2') |

| ~ 1.0 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 - 205 | C=O (Ketone) |

| ~ 140 - 145 | Aromatic C (substituted, C-4') |

| ~ 135 - 140 | Aromatic C (substituted, C-1') |

| ~ 130 - 135 | Aromatic C (substituted, C-2') |

| ~ 128 - 132 | Aromatic C-H |

| ~ 125 - 128 | Aromatic C-H |

| ~ 50 - 55 | -CH₂- (next to C=O) |

| ~ 30 - 35 | Quaternary C (-C(CH₃)₃) |

| ~ 25 - 30 | Methyl C (-C(CH₃)₃) |

| ~ 20 - 25 | Aromatic CH₃ (2' and 4') |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1685 | Strong | C=O stretch (aromatic ketone) |

| ~ 1600, 1485 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1465 | Medium | C-H bend (aliphatic) |

| ~ 820 | Strong | C-H bend (aromatic, para-substituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Identity | Notes |

| 218 | [M]⁺ | Molecular Ion |

| 203 | [M - CH₃]⁺ | Loss of a methyl group |

| 161 | [M - C(CH₃)₃]⁺ | Alpha-cleavage, loss of t-butyl radical |

| 133 | [C₉H₉O]⁺ | Cleavage of the butyryl chain |

| 105 | [C₇H₅O]⁺ | McLafferty rearrangement product.[1][2][3][4] |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift calibration.[5] Ensure the sample is fully dissolved; filter if particulates are present.[5]

-

¹H NMR Spectroscopy :

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

Procedure : The prepared sample tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard ¹H single-pulse experiment is run. Key parameters include a 90° pulse width, a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, and an appropriate number of scans to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Spectroscopy :

-

Instrument : A 100 MHz or higher (for carbon) NMR spectrometer.

-

Procedure : The same sample can be used. A standard proton-decoupled ¹³C experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is required.[7] The receiver gain is adjusted, and a sufficient number of scans (e.g., 1024 or more) are acquired.[8]

-

2. Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation by placing the sample directly on the ATR crystal.[9]

-

Procedure :

-

Instrument : A Fourier Transform Infrared Spectrometer.

-

Background Spectrum : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.[10]

-

Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures an interferogram, which is then Fourier-transformed by a computer to produce the final spectrum of absorbance or transmittance versus wavenumber.[11]

-

3. Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced directly into the ion source via a heated probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization : Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12] Chemical Ionization (CI) is a softer technique that can be used to enhance the molecular ion peak.[13]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12][14]

-

Detection : An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure [jstage.jst.go.jp]

- 3. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

A Technical Guide to the Solubility of 2',3,3,4'-Tetramethylbutyrophenone and Related Ketones

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility profile of 2',3,3,4'-Tetramethylbutyrophenone. Due to the limited availability of public data for this specific compound, this document provides a framework for its solubility determination. It includes qualitative solubility expectations based on its chemical structure, quantitative data for the parent compound Butyrophenone as a proxy, a detailed experimental protocol for solubility measurement, and logical workflows to guide laboratory investigation.

Introduction and Theoretical Background

This compound is an aromatic ketone with the molecular formula C₁₄H₂₀O[1]. Its structure, featuring a substituted phenyl ring and a bulky alkyl chain, suggests it is a nonpolar, hydrophobic molecule. The solubility of ketones is governed by the polarity of the carbonyl group (C=O) and the size of the nonpolar hydrocarbon portions. While the carbonyl group can act as a hydrogen bond acceptor with protic solvents, its influence diminishes as the carbon chain length increases[2]. Consequently, compounds like this compound are expected to have low solubility in polar solvents like water and higher solubility in organic solvents.

The principle of "like dissolves like" is the primary predictor of solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The large nonpolar surface area of this compound dictates its preference for nonpolar or weakly polar organic solvents.

Solubility Data

Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. However, we can infer its likely solubility and provide data for the parent compound, Butyrophenone (C₁₀H₁₂O), as a reference point. The addition of four methyl groups in this compound will increase its molecular weight and nonpolarity, likely further reducing its solubility in polar solvents compared to Butyrophenone.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| This compound | Water | 25 | Very Low | Predicted | - |

| Ethanol | 25 | Soluble | Predicted | - | |

| Acetone | 25 | Soluble | Predicted | - | |

| Diethyl Ether | 25 | Soluble | Predicted | - | |

| Hexane | 25 | Soluble | Predicted | - | |

| Butyrophenone | Water | 25 | 332.9 mg/L | Estimated | [3] |

| Alcohol | 25 | Soluble | Qualitative | [3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized method for determining the solubility of a compound like this compound in various solvents, based on the OECD Test Guideline 105.

3.1. Principle

A surplus of the solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method (e.g., HPLC, GC-MS, UV-Vis Spectroscopy).

3.2. Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: Deionized water, Ethanol, Methanol, Acetone, Hexane, etc. (analytical grade)

-

Equipment:

-

Constant temperature water bath or shaker with temperature control (± 0.5°C)

-

Glass flasks with low-adsorption screw caps

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

-

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a preliminary period (e.g., 24 hours). After this, take samples at regular intervals (e.g., 12, 24, 48 hours) to check if equilibrium has been reached (i.e., the concentration in solution is constant).

-

Phase Separation: Once equilibrium is confirmed, stop agitation and allow the flasks to stand at the same constant temperature to let the solid material settle. To ensure complete removal of undissolved particles, centrifuge the samples at the same temperature.

-

Sampling: Carefully extract a sample from the clear supernatant. To avoid any temperature change that might cause precipitation, pre-warm or pre-cool the sampling equipment (pipette, syringe) to the experimental temperature. Immediately filter the sample using a syringe filter compatible with the solvent.

-

Analysis: Prepare a series of calibration standards of the compound in the test solvent. Analyze the filtered sample from the saturated solution using a validated analytical method to determine its concentration.

-

Calculation: The solubility is reported as the average concentration from at least three replicate flasks, expressed in units such as g/L, mg/mL, or mol/L.

Conclusion

While direct, quantitative solubility data for this compound is sparse, its molecular structure strongly indicates poor aqueous solubility and good solubility in common organic solvents. For drug development and research applications requiring precise data, the experimental protocol provided herein offers a robust and standardized method for its determination. The solubility profile of the parent compound, butyrophenone, serves as a useful, albeit approximate, guide for initial assessments.

References

An In-depth Technical Guide to the Purity and Stability of 2',3,3,4'-Tetramethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential aspects of purity and stability for the compound 2',3,3,4'-Tetramethylbutyrophenone. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for its synthesis, purification, and rigorous stability testing based on common practices for aromatic ketones and butyrophenone derivatives in the pharmaceutical industry. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar molecules.

Introduction

This compound is an aromatic ketone with a structural backbone that suggests potential applications in medicinal chemistry and materials science. As with any compound intended for advanced research or development, a thorough understanding of its purity profile and stability under various environmental conditions is paramount. This ensures the reliability of experimental results and the safety and efficacy of any potential final products. This guide details the typical experimental protocols for assessing these critical attributes.

Synthesis and Purification

The synthesis of this compound would likely proceed via a Friedel-Crafts acylation reaction. A generalized synthetic pathway is presented below.

General Synthesis Protocol

A solution of 1,3-dimethylbenzene (m-xylene) would be reacted with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). The reaction mixture would be stirred at a controlled temperature, followed by quenching with a dilute acid solution.

Purification Protocol

Post-synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and catalyst residues. A common purification workflow is as follows:

-

Liquid-Liquid Extraction: The reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography: The resulting crude oil or solid is further purified by column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

-

Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

Purity Assessment

The purity of a synthesized batch of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the gold standard for purity determination.[1][2]

Experimental Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic ketones.

-

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (e.g., around 254 nm) is standard.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with different chemical structures.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with liquid chromatography (LC-MS) to identify impurities.

Table 1: Representative Purity Data for a Synthesized Batch of this compound

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC-UV |

| Individual Impurity | ≤ 0.5% | Largest Impurity: 0.3% | HPLC-UV |

| Total Impurities | ≤ 1.5% | 0.8% | HPLC-UV |

| Identity (¹H NMR) | Conforms to structure | Conforms | NMR |

| Molecular Weight | 204.31 g/mol | 204.15 (M+H)⁺ | LC-MS |

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3][4][5][6] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocols for Forced Degradation

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions:

-

Acidic Hydrolysis: The sample is treated with 0.1 M HCl and heated (e.g., at 60°C for 24 hours).

-

Basic Hydrolysis: The sample is treated with 0.1 M NaOH and heated (e.g., at 60°C for 24 hours).

-

Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: A solid sample of the compound is heated in an oven (e.g., at 80°C for 48 hours).

-

Photolytic Degradation: A solution of the compound is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.

After exposure, the samples are analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and the impurity profile.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 24h | 5.2% | 2 | 4.8 min |

| 0.1 M NaOH, 60°C, 24h | 12.8% | 3 | 3.5 min |

| 3% H₂O₂, RT, 24h | 8.5% | 2 | 5.1 min |

| Thermal (80°C, 48h) | 2.1% | 1 | 6.2 min |

| Photolytic (UV/Vis) | 15.5% | 4 | 3.9 min |

Visualization of Workflows and Pathways

Experimental Workflow for Purity and Stability Assessment

The following diagram outlines the logical flow of experiments for characterizing the purity and stability of this compound.

Caption: Experimental workflow for purity and stability testing.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized under stress conditions. The ketone functionality and the aromatic ring are the most likely sites for chemical transformation.

Caption: Hypothesized degradation pathways.

Conclusion

This technical guide has outlined the fundamental procedures for establishing the purity and stability of this compound. While specific data for this molecule is sparse, the presented methodologies, drawn from established practices for analogous compounds, provide a robust framework for its comprehensive chemical characterization. Adherence to these protocols is crucial for ensuring the quality and reliability of this compound in research and development endeavors.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianjpr.com [asianjpr.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

Unlocking the Therapeutic Potential of Substituted Butyrophenones: A Technical Guide for Researchers

A deep dive into the research applications of substituted butyrophenones reveals a versatile class of compounds with significant therapeutic applications, primarily as antipsychotics and antiemetics. This technical guide offers an in-depth exploration of their mechanism of action, structure-activity relationships, and key experimental protocols for researchers, scientists, and drug development professionals.

Substituted butyrophenones are a class of synthetic organic compounds characterized by a core butyrophenone structure. The therapeutic efficacy of these compounds is largely attributed to their potent antagonism of the dopamine D2 receptor, a key player in various neurological and psychiatric disorders.[1] This guide will provide a comprehensive overview of the current research landscape, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

The primary mechanism of action for most antipsychotic substituted butyrophenones is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their interaction is not limited to the dopaminergic system. Many butyrophenone derivatives also exhibit affinity for various serotonin (5-HT) receptor subtypes, which is thought to contribute to their efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects.[3]

The intricate interplay between dopamine and serotonin receptor antagonism is a key area of ongoing research. Atypical antipsychotics, for instance, often display a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic believed to be responsible for their improved side-effect profile.

Quantitative Analysis of Receptor Binding Affinities

The therapeutic potential and selectivity of substituted butyrophenones are quantitatively assessed through receptor binding assays. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the receptor binding profiles of representative substituted butyrophenones and related antipsychotics.

| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) |

| Haloperidol | 23 | 1.2 | 0.7 | 5 |

| Spiperone | 10 | 0.16 | 0.25 | 1.2 |

| Benperidol | - | 0.2 | - | - |

| Droperidol | - | 1.5 | - | - |

| Clozapine | 85 | 126 | 16 | 21 |

| Risperidone | 5.6 | 3.1 | 7.2 | 7.3 |

| Olanzapine | 31 | 11 | 27 | 7 |

Table 1: Dopamine Receptor Binding Affinities of Selected Butyrophenones and Antipsychotics. Data compiled from various sources.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

| Haloperidol | 3600 | 120 |

| Spiperone | 140 | 1.2 |

| Clozapine | 140 | 8.9 |

| Risperidone | 4.2 | 0.12 |

| Olanzapine | 220 | 4 |

Table 2: Serotonin Receptor Binding Affinities of Selected Butyrophenones and Antipsychotics. Data compiled from various sources.

Structure-Activity Relationship (SAR) of Butyrophenones

The biological activity of substituted butyrophenones is significantly influenced by their chemical structure. Key structural features that govern their antipsychotic potency and receptor selectivity include:[4][5]

-

The Butyrophenone Chain: A three-carbon propyl chain linking the fluorinated phenyl ring to the basic nitrogen atom is optimal for activity. Lengthening or shortening this chain generally reduces potency.[4]

-

The Fluorophenyl Group: A fluorine atom at the para-position of the phenyl ring is crucial for high antipsychotic activity.[4]

-

The Basic Nitrogen Atom: This is essential for activity and is typically part of a piperidine or piperazine ring.

-

Substituents on the Piperidine/Piperazine Ring: The nature of the substituent at the 4-position of the piperidine or piperazine ring greatly influences the compound's pharmacological profile. Aromatic or heterocyclic substituents often enhance affinity and selectivity for dopamine and serotonin receptors.

Structure-Activity Relationship of Butyrophenones

Experimental Protocols

Synthesis of Haloperidol

The synthesis of haloperidol, a archetypal butyrophenone, involves a multi-step process. A common route begins with the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride to form 4-chloro-1-(4-fluorophenyl)butan-1-one. This intermediate is then reacted with 4-(4-chlorophenyl)piperidin-4-ol to yield haloperidol.[2][6]

Step 1: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one

-

To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, add 4-chlorobutyryl chloride dropwise.

-

Add fluorobenzene to the mixture and allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of Haloperidol

-

Dissolve 4-chloro-1-(4-fluorophenyl)butan-1-one and 4-(4-chlorophenyl)piperidin-4-ol in a suitable solvent (e.g., toluene) in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the mixture to reflux for several hours.

-

After cooling, filter the mixture and wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure haloperidol.

Haloperidol Synthesis Workflow

Apomorphine-Induced Stereotypy in Mice

This in vivo assay is a widely used preclinical model to assess the antipsychotic potential of test compounds by measuring their ability to antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine.[7][8]

Materials:

-

Male albino mice (20-25 g)

-

Apomorphine hydrochloride

-

Test compound (substituted butyrophenone)

-

Vehicle for test compound

-

Observation cages (e.g., transparent Plexiglas cylinders)

Procedure:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

On the day of the experiment, habituate the mice to the observation cages for 30 minutes.[1]

-

Administer the test compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

-

After a specific pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 1-2.5 mg/kg) subcutaneously (s.c.).[8]

-

Immediately after apomorphine injection, place the mice back into the observation cages.

-

Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) at regular intervals (e.g., every 5 or 10 minutes) for a duration of 30-60 minutes.[1] A common scoring system is a graded scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = intense).

-

Calculate the mean stereotypy score for each group at each time point.

-

Analyze the data to determine the dose-dependent inhibitory effect of the test compound on apomorphine-induced stereotypy.

Apomorphine-Induced Stereotypy Workflow

Signaling Pathways

Dopamine D2 Receptor Signaling

Substituted butyrophenones exert their primary therapeutic effect by antagonizing the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

-

Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi protein. The Gαi subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Decreased PKA Activity: Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA).

-

Downstream Effects: The reduction in PKA activity alters the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and neurotransmitter release.

-

Butyrophenone Antagonism: Substituted butyrophenones competitively block the binding of dopamine to the D2 receptor, thereby preventing the initiation of this signaling cascade and reducing dopaminergic neurotransmission.

Dopamine D2 Receptor Signaling Pathway

Future Research Directions

The development of novel substituted butyrophenones continues to be an active area of research. Future efforts are likely to focus on:

-

Improving Receptor Selectivity: Designing compounds with optimized affinity for specific dopamine and serotonin receptor subtypes to enhance efficacy and minimize side effects.

-

Targeting Multiple Receptors: Exploring the potential of multi-target ligands that can modulate other neurotransmitter systems implicated in psychiatric disorders.

-

Developing Atypical Profiles: Synthesizing butyrophenone derivatives with pharmacological profiles similar to atypical antipsychotics to address the negative and cognitive symptoms of schizophrenia more effectively.

-

Investigating Novel Applications: Exploring the therapeutic potential of substituted butyrophenones in other neurological and psychiatric conditions beyond psychosis and emesis.

This technical guide provides a foundational understanding of the research applications of substituted butyrophenones. By leveraging the provided data, experimental protocols, and pathway diagrams, researchers can further explore the therapeutic potential of this important class of compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. youtube.com [youtube.com]

- 6. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 7. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Literature Review on Tetramethyl-Substituted Butyrophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrophenones are a class of chemical compounds that form the structural basis for many pharmaceutical drugs, particularly antipsychotics. Their core structure consists of a phenyl ring attached to a ketone, which is further connected to a butyl chain. A key example is haloperidol, a widely used typical antipsychotic. This review aims to provide a comprehensive technical guide on tetramethyl-substituted butyrophenones. However, a thorough literature search did not yield specific studies, quantitative data, or detailed experimental protocols for butyrophenone derivatives with a tetramethyl substitution pattern. This suggests that this particular subclass of butyrophenones may not be extensively studied or the information is not publicly available.

Therefore, this guide will provide a broader overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of substituted butyrophenones, drawing parallels that could be relevant for the hypothetical study of tetramethyl-substituted analogs.

General Synthesis of Substituted Butyrophenones

The synthesis of butyrophenone derivatives typically involves multi-step reaction sequences. A common strategy is the alkylation of a suitable amine with a 4-chloro-substituted butyrophenone. For instance, the synthesis of novel butyrophenone analogs often starts with commercially available materials and involves steps like N-alkylation, cyclization, and functional group transformations.

One general synthetic route involves the reaction of a secondary amine with 4-chloro-4'-fluorobutyrophenone.[1] Modifications to the amine-containing ring system, such as using diazepane or bridged piperazine moieties, have been explored to create analogs with altered pharmacological profiles.[1] The synthesis of the butyrophenone moiety itself can be achieved through various methods, including Friedel-Crafts acylation of an appropriately substituted benzene ring with butyryl chloride or a related acylating agent.

Structure-Activity Relationships (SAR) of Butyrophenones

The pharmacological activity of butyrophenones is highly dependent on the nature and position of substituents on both the phenyl ring and the amino group.

Key SAR observations for butyrophenones include:

-

Fluorine Substitution: A fluorine atom at the para-position of the phenyl ring is a common feature in many potent butyrophenone antipsychotics, such as haloperidol. This substitution generally enhances antipsychotic activity.[2]

-

Carbonyl Group: The ketone group in the butyrophenone scaffold is considered important for activity. Its reduction or replacement with other functional groups often leads to a decrease in potency.[3]

-

Propyl Chain: The three-carbon (propyl) chain between the ketone and the nitrogen atom is generally optimal for antipsychotic activity. Shortening or lengthening this chain can reduce efficacy.[2]

-

Basic Amino Group: A tertiary amino group is crucial for activity. This group is often part of a cyclic system, such as a piperidine or piperazine ring. The nature of the substituents on this ring system significantly influences the receptor binding profile and overall pharmacological properties.[2]

-

Substituents on the Amino Ring: The substituent on the nitrogen-containing ring plays a critical role in determining the compound's affinity for various receptors, including dopamine (D2) and serotonin (5-HT2A) receptors. This, in turn, affects the drug's classification as a "typical" or "atypical" antipsychotic.

Pharmacological Properties and Mechanism of Action

Butyrophenones primarily exert their antipsychotic effects through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] Atypical antipsychotics, a newer generation of drugs, often exhibit a broader receptor binding profile, including significant antagonism of serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[1][5]

The affinity of various butyrophenone derivatives for different dopamine and serotonin receptor subtypes has been investigated. For example, haloperidol shows high affinity for D2 receptors.[6] Newer analogs have been designed to have a more balanced affinity for both D2 and 5-HT2A receptors, aiming for an "atypical" antipsychotic profile.[1]

Potential Signaling Pathways

The primary signaling pathway affected by butyrophenone antipsychotics is the dopamine signaling cascade. By blocking D2 receptors, these drugs inhibit the downstream signaling events typically initiated by dopamine. This includes the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. The antagonism of 5-HT2A receptors by atypical butyrophenones can also modulate dopamine release in different brain regions, contributing to their therapeutic effects and reduced side effects.

Below is a generalized diagram representing the interaction of a butyrophenone antagonist with a G-protein coupled receptor (GPCR), such as the D2 or 5-HT2A receptor.

References

- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2',3,3,4'-Tetramethylbutyrophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butyrophenones

The butyrophenone class of compounds consists of a phenyl ring attached to a carbonyl group, which is further connected to a four-carbon chain. The discovery of the first pharmacologically active butyrophenone, haloperidol, in the late 1950s by the Belgian company Janssen Pharmaceutica, marked a significant milestone in the treatment of psychotic disorders.[1][2][3] This discovery stemmed from research into central analgesic molecules and led to a new class of neuroleptic drugs.[1][3] Butyrophenones are known to act as antagonists at dopamine D2 receptors, which is central to their antipsychotic effects. The core structure has been extensively modified to explore structure-activity relationships, leading to a range of compounds with varying potencies and side-effect profiles.

2',3,3,4'-Tetramethylbutyrophenone, with its specific substitution pattern, represents a variation on this theme, the full pharmacological profile of which remains to be publicly documented.

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table summarizes available and predicted data.

| Property | Value | Source |

| Molecular Formula | C14H20O | Publicly available chemical databases |

| Molecular Weight | 204.31 g/mol | Calculated |

| CAS Number | 898764-47-1 | Publicly available chemical databases |

| Predicted Boiling Point | 291.1 ± 9.0 °C | Predictive algorithms |

| Predicted Density | 0.930 ± 0.06 g/cm³ | Predictive algorithms |

Synthesis of this compound

The most probable synthetic route to this compound is through a Friedel-Crafts acylation of m-xylene with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Proposed Experimental Protocol

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

3,3-Dimethylbutanoyl chloride (pivaloyl chloride)

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas is assembled under a nitrogen or argon atmosphere.

-

Initial Mixture: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: 3,3-Dimethylbutanoyl chloride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: m-Xylene is added dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated to reflux if necessary, to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, careful addition of crushed ice, followed by 1M HCl to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Reaction Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted and Analog-Based)

Expected ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | m | 3H | Aromatic protons |

| ~2.8 | s | 2H | -CH₂- adjacent to carbonyl |

| ~2.3 | s | 6H | Two aromatic -CH₃ groups |

| ~1.1 | s | 9H | tert-Butyl protons |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~200-205 | Carbonyl Carbon (C=O) |

| ~135-140 | Quaternary Aromatic Carbons |

| ~125-130 | Aromatic CH Carbons |

| ~45 | -CH₂- adjacent to carbonyl |

| ~32 | Quaternary Carbon of tert-butyl |

| ~30 | Methyl Carbons of tert-butyl |

| ~20 | Aromatic Methyl Carbons |

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~1685 | C=O stretch (aromatic ketone) |

| ~2960 | C-H stretch (aliphatic) |

| ~3050 | C-H stretch (aromatic) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

Expected Mass Spectrum (m/z):

-

Molecular Ion (M+): 204

-

Major Fragments: Loss of the tert-butyl group (m/z 147), cleavage at the carbonyl group.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, its structural similarity to known neuroleptic butyrophenones suggests it could potentially interact with dopamine receptors. The general mechanism of action for many butyrophenone antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their therapeutic effects in reducing the positive symptoms of schizophrenia.

Below is a simplified, hypothetical signaling pathway illustrating the potential interaction of a butyrophenone derivative with a dopamine receptor.

Caption: Hypothetical Dopamine D2 Receptor Antagonism Pathway.

It is important to emphasize that this is a generalized pathway and the actual biological activity and mechanism of this compound, if any, would require experimental validation.

Conclusion

This compound is a butyrophenone derivative for which specific historical and experimental data is limited in publicly accessible literature. Based on established principles of organic chemistry, its synthesis is most likely achieved via a Friedel-Crafts acylation. Its structural relationship to a class of compounds with known neuroleptic activity suggests a potential for interaction with dopamine receptors, though this remains to be experimentally confirmed. This guide provides a foundational understanding of this compound for researchers and scientists interested in the exploration of novel butyrophenone derivatives for drug development. Further experimental investigation is required to fully characterize its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2',3,3,4'-Tetramethylbutyrophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 2',3,3,4'-Tetramethylbutyrophenone. The synthesis is a two-step process commencing with the preparation of 3,3-dimethylbutyryl chloride, followed by a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This protocol includes detailed methodologies, reagent specifications, reaction conditions, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction